![molecular formula C15H10ClN5O2S2 B2512962 5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide CAS No. 894069-21-7](/img/structure/B2512962.png)

5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

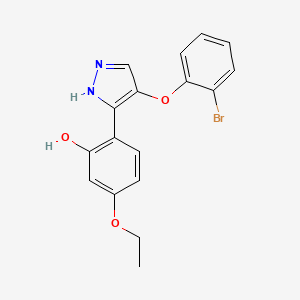

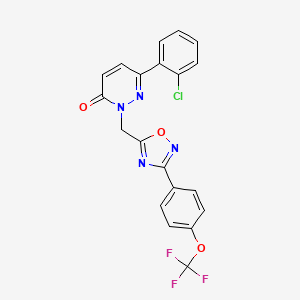

The compound “5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide” is a heterocyclic compound . It is part of the triazolothiadiazine class of compounds, which are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a reaction of hydrazonoyl halides with alkyl carbothioates and carbothioamides in the presence of triethylamine has been used to synthesize a series of 1,3,4-thiadiazoles .Scientific Research Applications

- Targeting Kinases : The triazolopyridazine scaffold has been explored for its kinase inhibitory activity. Researchers investigate its potential as a lead compound for designing kinase inhibitors, which play a crucial role in cancer therapy and other diseases .

- Anti-Inflammatory Agents : The compound’s structure suggests anti-inflammatory potential. Scientists study its effects on inflammatory pathways and evaluate its suitability for drug development .

- Organic Semiconductors : Thiophene-based compounds are known for their semiconducting properties. Researchers explore this compound as a building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

- Light-Emitting Materials : The triazolopyridazine moiety can be incorporated into luminescent materials. Investigations focus on its use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

- Bioorthogonal Chemistry : The triazole ring in the compound is amenable to bioorthogonal reactions. Scientists utilize it for site-specific labeling, protein modification, and bioconjugation studies .

- Protein-Protein Interaction Modulation : Researchers explore its potential to disrupt protein-protein interactions by designing derivatives that selectively bind to specific protein targets .

- Pesticide Development : The compound’s unique structure may have pesticidal properties. Investigations focus on its efficacy against pests and its environmental impact .

- Photosensitizers : The triazolopyridazine scaffold can serve as a photosensitizer in PDT. Researchers study its ability to generate reactive oxygen species upon light activation, which can selectively destroy cancer cells .

- Chemical Sensors : Scientists explore its use in chemical sensors for detecting specific analytes. The compound’s fluorescence properties make it suitable for sensing applications .

Medicinal Chemistry and Drug Discovery

Materials Science and Organic Electronics

Chemical Biology and Bioconjugation

Agrochemicals and Crop Protection

Photodynamic Therapy (PDT)

Analytical Chemistry and Sensors

properties

IUPAC Name |

5-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5O2S2/c16-13-6-8-15(24-13)25(22,23)20-11-3-1-10(2-4-11)12-5-7-14-18-17-9-21(14)19-12/h1-9,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKYNUPSIXSGAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=NN=C3C=C2)NS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2512879.png)

![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2512881.png)

![[1-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2512882.png)

![4-chlorophenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2512886.png)

![6-(4-Nitrophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2512888.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole](/img/structure/B2512889.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2512896.png)

![4-Chloro-2-{[(2-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2512897.png)

![(4-Butoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2512898.png)